(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride
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Overview
Description
(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride is an organosulfur compound that features a pyrazole ring substituted with diethyl groups and a methanesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride typically involves the reaction of 1,3-diethyl-1H-pyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Elimination Reactions: Under basic conditions, it can undergo elimination to form sulfene intermediates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, tetrahydrofuran
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Scientific Research Applications
(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the methanesulfonyl group into organic molecules.
Medicinal Chemistry:
Biological Studies: Used in the modification of biomolecules for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of (1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride moiety can react with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the pyrazole ring, used in similar reactions.
Tosyl Chloride: Another sulfonyl chloride used for similar purposes but with a toluene group instead of a methanesulfonyl group.
Uniqueness
(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride is unique due to the presence of the pyrazole ring, which can impart additional reactivity and specificity in chemical reactions compared to simpler sulfonyl chlorides .
Properties
Molecular Formula |
C8H13ClN2O2S |
---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
(2,5-diethylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-3-7-5-8(6-14(9,12)13)11(4-2)10-7/h5H,3-4,6H2,1-2H3 |
InChI Key |
KXRVFBXYPRKNCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)CS(=O)(=O)Cl)CC |
Origin of Product |
United States |
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